4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C15H10N2O3 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-phenyl-2-pyridin-4-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)13-12(10-4-2-1-3-5-10)17-14(20-13)11-6-8-16-9-7-11/h1-9H,(H,18,19) |
InChI Key |
GUMVAXBDOQEOLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=NC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods: In industrial settings, the synthesis of oxazole derivatives, including this compound, can be achieved through continuous flow processes. This method offers advantages such as improved safety profiles and higher purity of the final product. For example, the use of manganese dioxide in a packed reactor allows for the efficient oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are facilitated by the presence of the phenyl and pyridinyl groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings.
Scientific Research Applications
4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thiazole Derivatives
- 4-Phenyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid (): Molecular Weight: 282.32 g/mol . Thiazoles are more resistant to metabolic oxidation compared to oxazoles.
Benzoxazole Derivatives
- 2-((4-(3,3-Diethyl-2,4-dioxoazetidin-1-yl)benzyl)sulfanyl)benzo[d]oxazole-5-carboxylic acid (103g) ():
Oxadiazole Derivatives
Substituent Position and Functional Group Variations
Pyridyl Substituent Position
Carboxylic Acid Positioning
- 2-(Pyridin-4-yl)benzo[d]oxazole-5-carboxylic acid (35) (): Structure: Carboxylic acid at position 5 of a benzoxazole ring.
Protective Groups
- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic acid (): Molecular Weight: 296.32 g/mol. Impact: The Boc-protected piperidine group enhances lipophilicity and serves as a handle for further functionalization.
Physicochemical and Pharmacological Properties
Q & A
Q. What are the common synthetic routes for preparing 4-phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves coupling 2-(pyridin-4-yl)benzo[d]oxazole-5-carboxylic acid with amines using EDCI•HCl as a coupling agent in DMF at 0°C to room temperature, achieving moderate yields (~71%) . Alternative routes may employ Suzuki-Miyaura cross-coupling for pyridyl group introduction or cyclization of pre-functionalized intermediates. Key factors affecting yield include:
- Temperature : Lower temperatures (e.g., 0°C) reduce side reactions during coupling .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency but require degassed solvents to prevent oxidation .
- Data Table :
| Method | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|
| EDCI•HCl coupling | EDCI•HCl, DMF | 71 | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₃PO₄ | 60–85* | |
| *Yield range for analogous pyrazole derivatives. |
Q. How is the purity and structural identity of this compound validated in synthetic workflows?
- Methodological Answer : Post-synthesis characterization typically combines:
- HPLC : To assess purity (>95% is standard for pharmacological studies).
- Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments and carbon backbone (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
- IR : Carboxylic acid C=O stretch observed near 1700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₁N₂O₃⁺ at m/z 267.0875) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The oxazole ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated DMSO to stabilize tautomers .
- Solvent Effects : Polar solvents (e.g., D₂O) can shift carboxylic acid protons; compare data across solvents .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., unreacted EDCI adducts) that distort spectral interpretations .
Q. What strategies optimize the compound’s reactivity for amide bond formation in drug discovery?
- Methodological Answer : To enhance carboxylic acid activation:
- Coupling Reagents : Replace EDCI•HCl with HATU or T3P for higher efficiency in polar aprotic solvents .
- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH), then deprotect post-coupling .
- Data Table :
| Reagent | Solvent | Activation Time (h) | Yield (%) |
|---|---|---|---|
| EDCI•HCl | DMF | 12 | 71 |
| HATU | DCM | 2 | 85* |
| *Reported for structurally similar pyridine-carboxylic acids. |
Q. How does the pyridyl substituent influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer : The pyridin-4-yl group:
- Enhances Solubility : Increases water solubility via hydrogen bonding with the nitrogen lone pair .
- Modulates Lipophilicity : LogP values decrease compared to phenyl-only analogs (e.g., LogP ~1.8 vs. ~2.5 for 4-phenylthiazole derivatives) .
- Biological Target Interaction : Pyridyl nitrogen participates in π-π stacking or hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
Analytical and Mechanistic Questions
Q. What chromatographic methods are recommended for separating this compound from its regioisomers?
- Methodological Answer : Use reversed-phase HPLC with:
Q. How can computational modeling predict the compound’s metabolic stability?
- Methodological Answer : Employ density functional theory (DFT) to:
- Calculate HOMO/LUMO gaps for oxidation susceptibility.
- Simulate CYP450 enzyme binding using molecular docking (e.g., AutoDock Vina) .
- Key Metrics :
- Metabolic Soft Spots : Carboxylic acid and oxazole moieties are prone to glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
